Product packaging for Azetidin-3-yl piperidine-1-carboxylate(Cat. No.:CAS No. 1536681-79-4)

Azetidin-3-yl piperidine-1-carboxylate

Cat. No.: B1470494
CAS No.: 1536681-79-4
M. Wt: 184.24 g/mol
InChI Key: JHJAYSNDMGCMRQ-UHFFFAOYSA-N
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Description

Azetidin-3-yl piperidine-1-carboxylate (CAS 1536681-79-4) is a heterocyclic compound with a molecular formula of C9H16N2O2 and a molecular weight of 184.24 g/mol . It is supplied as a solid for research purposes only. This compound is classified as a heterocyclic building block and is of significant interest in medicinal and synthetic chemistry. The structure incorporates both azetidine and piperidine rings, which are important pharmacophores found in a wide variety of biologically active molecules and natural products . Specifically, the azetidine ring is a key subunit in some alkaloids and pharmaceuticals, such as the antihypertensive drug azelnidipine . As a bifunctional building block, this compound serves as a critical intermediate for the synthesis of more complex molecules. Its primary research application is in the design and construction of novel chemical entities for drug discovery programs and the generation of DNA-encoded libraries . This product is intended for research use by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O2 B1470494 Azetidin-3-yl piperidine-1-carboxylate CAS No. 1536681-79-4

Properties

IUPAC Name

azetidin-3-yl piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-9(13-8-6-10-7-8)11-4-2-1-3-5-11/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJAYSNDMGCMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Aza-Michael Addition and Coupling Reactions

According to recent synthetic studies, the azetidine moiety can be introduced to piperidine derivatives through aza-Michael addition reactions, yielding the desired substituted azetidine-piperidine compounds with moderate to good yields (61-75%) depending on the amine used.

  • Example: Reaction of an azetidine precursor with piperidine under controlled conditions yielded 1-(azetidin-3-yl)piperidine with a 75% yield.
  • Variations include using substituted piperidines (e.g., 4-hydroxypiperidine) to obtain hydroxylated derivatives with yields around 66-75%.

Use of 1-Azabicyclo[1.1.0]butane (ABB) as a Key Intermediate

A highly efficient and streamlined synthetic route involves the use of 1-azabicyclo[1.1.0]butane (ABB), which forms the azetidine ring via intramolecular amination steps. This method enables rapid synthesis of 1,3-disubstituted azetidines, including protected azetidine derivatives.

  • The ABB intermediate is generated in situ from precursors such as allylamine and bromine in ethanol.
  • Subsequent reaction with electrophiles like Boc2O (tert-butoxycarbonyl anhydride) allows installation of protecting groups.
  • This method yields protected 3-haloazetidines in high yields (~81%) on gram scale and serves as a versatile platform for further functionalization.

Carbamate Formation via Coupling with tert-Butyl Chloroformate

The carbamate linkage is commonly introduced by reacting the piperidine nitrogen with tert-butyl chloroformate or similar reagents to form the tert-butyl carbamate group.

  • This step is typically done under mild basic conditions (e.g., triethylamine as base) to facilitate nucleophilic attack and carbamate formation.
  • The resulting tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate is often isolated as an oxalic acid salt for stability and handling.

Halogenation and Subsequent Functionalization

Halogenated azetidine intermediates, such as tert-butyl 3-(chloromethyl)azetidine-1-carboxylate, can be prepared via sulfonylation followed by substitution reactions.

  • Sulfonylation reagents include para-toluenesulfonyl chloride or trifluoromethanesulfonic anhydride.
  • Halogenation is achieved using fluorinating agents like tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine.
  • These intermediates allow further substitution or coupling reactions to introduce the piperidine moiety or other functional groups.

Comparative Table of Key Synthetic Steps and Yields

Step Reagents/Conditions Yield (%) Notes
Aza-Michael addition with piperidine Azetidine precursor + piperidine, mild heating 75 Direct formation of 1-(azetidin-3-yl)piperidine
ABB ring formation and Boc protection Allylamine + Br2 in EtOH, PhLi, Boc2O 81 Gram-scale, versatile intermediate
Carbamate formation Piperidine + tert-butyl chloroformate, base N/A Forms tert-butyl carbamate linkage
Halogenation of azetidine Sulfonyl chloride + fluorinating agents N/A Enables further functionalization

Detailed Experimental Insights

  • The ABB method allows a one-pot synthesis of azetidine rings, which can then be selectively protected and halogenated for subsequent coupling.
  • The aza-Michael addition approach is straightforward and effective for coupling azetidine moieties to piperidine under relatively mild conditions, with yields up to 75%.
  • The carbamate formation step is crucial for stability and biological activity, commonly achieved by reacting piperidine nitrogen with tert-butyl chloroformate in the presence of a base.
  • Halogenated intermediates provide a flexible platform for introducing various substituents, enhancing the compound’s chemical diversity and potential biological applications.

Summary of Research Findings

  • The combination of the ABB-based ring synthesis and aza-Michael addition provides efficient and scalable routes to this compound derivatives.
  • Protecting group strategies such as tert-butyl carbamate are essential for controlling reactivity and facilitating purification.
  • The synthetic approaches allow for structural diversification, enabling medicinal chemistry optimization for drug discovery purposes.
  • Yields reported in literature range from 61% to 81%, indicating robust and reproducible methods.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-3-yl piperidine-1-carboxylic acid, while reduction may produce azetidin-3-yl piperidine-1-methanol .

Scientific Research Applications

Azetidin-3-yl piperidine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: this compound derivatives are explored for their potential as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of azetidin-3-yl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Structural Features

The compound’s defining feature is the azetidine-3-yl group attached to the piperidine ring. Below is a comparison with structurally related compounds:

Compound Name Core Structure Functional Groups/Substituents Molecular Formula (if available) Key Properties/Activities
Azetidin-3-yl piperidine-1-carboxylate Piperidine + azetidine Carboxylate linker Likely C11H18N2O2 (inferred) Potential conformational rigidity
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Piperidine + tetrazole Tetrazole (bioisostere for carboxylic acid) Not specified Antidiabetic activity (IC50: 7.12 μM)
Ethyl 1-benzoyl-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate Tetrahydropyridine Benzoyl, hydroxy, diphenyl substituents C29H28N2O4 Antibacterial, antitumor potential
3-[3-(Azetidin-3-yl)propyl]piperidine-1-carboxylate Piperidine + azetidine-propyl Propyl spacer C17H32N2O3 Enhanced solubility or binding kinetics

Pharmacological Potential

  • This compound : While direct activity data are absent, its azetidine moiety may enhance binding to targets preferring small, strained rings (e.g., neurotransmitter receptors) .
  • Tetrazole-containing analogue : Demonstrated antidiabetic activity with an IC50 of 7.12 μM, attributed to the tetrazole’s carboxylic acid mimicry .
  • Tetrahydropyridine derivatives : Exhibit antibacterial and antitumor properties due to aromatic substituents enabling π-π interactions with biological targets .

Key Research Findings and Hypotheses

Conformational Analysis

  • This strain could favor interactions with enzyme active sites requiring precise geometry .
  • Piperidine’s flexibility allows the carboxylate group to adopt multiple orientations, influencing solubility and membrane permeability .

Binding Affinity Predictions

  • Compounds with carboxylate or tetrazole groups (e.g., tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate) show strong binding energies (up to –4.5 kcal/mol), suggesting stable receptor interactions . This compound may exhibit similar or improved binding due to its hybrid structure.

Biological Activity

Azetidin-3-yl piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

This compound features a unique structure that includes both azetidine and piperidine rings. This dual-ring configuration contributes to its biological activity and interaction with various molecular targets.

Property Value
Molecular FormulaC₁₃H₁₈N₂O₂
Molecular Weight238.30 g/mol
Chemical StructureStructure

The primary mechanism of action for this compound involves the inhibition of the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for various cellular processes, including proliferation and survival, making it a target for therapeutic intervention in cancer and other diseases.

Key Mechanisms:

  • Inhibition of MAPK Pathway : Disruption of signaling cascades that lead to cell growth and differentiation.
  • Interaction with Enzymes : Potential interactions with enzymes involved in neurotransmitter systems, suggesting applications in neurological disorders.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's ability to disrupt bacterial cell membranes is a proposed mechanism for its antimicrobial effects.

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly through studies focusing on cell lines such as A549 (lung cancer) and MCF7 (breast cancer). In vitro assays demonstrated that this compound can induce apoptosis in cancer cells, likely through the generation of reactive oxygen species (ROS) and subsequent cell cycle arrest .

Case Studies

  • Anticancer Activity : A study using MTT assays revealed that azetidin-3-yl piperidine derivatives exhibited cytotoxic effects on cancer cell lines. The most potent derivatives induced apoptosis through ROS generation and cell cycle arrest at the S and G2/M phases .
  • Neuropharmacological Effects : Preliminary studies suggest that azetidin-3-yl piperidine derivatives may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. Further research is required to elucidate these interactions and their implications for drug development.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic efficacy. As a key intermediate in the synthesis of cobimetinib, its absorption, distribution, metabolism, and excretion (ADME) properties significantly influence the overall pharmacological profile of related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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